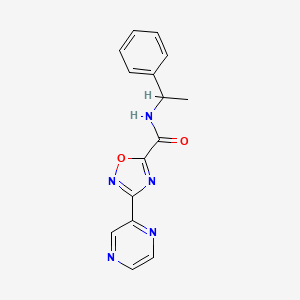
N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antidepressant and Anticonvulsant Activities
Research has shown that certain oxadiazole derivatives exhibit significant antidepressant and anticonvulsant activities. For instance, compounds synthesized from substituted carboxylic acid hydrazides displayed remarkable protective effects against seizures and demonstrated antidepressant activity comparable or superior to standard treatments like imipramine and phenobarbital sodium at specific dose levels (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole moieties, have been tested against Mycobacterium tuberculosis. These compounds, particularly when enhanced for lipophilicity, showed varying degrees of potency, some with activities surpassing that of pyrazinamide, a standard antitubercular drug (Gezginci, Martin, & Franzblau, 1998).
Antitubercular and Anti-cancer Properties
Oxadiazole and pyrazine derivatives have been identified for their potential in treating tuberculosis and cancer. Computational analysis and experimental evaluations have revealed that these compounds exhibit notable antitubercular activity, with some showing greater potency than standard treatments like streptomycin and pyrazinamide. Molecular docking studies suggest that these compounds could be developed into effective anti-cancer drugs, indicating their versatility in therapeutic applications (El-Azab et al., 2018).
Insecticidal and Antimicrobial Activities
Novel analogs containing 1,3,4-oxadiazole rings have demonstrated good insecticidal activities against pests like the diamondback moth. The relationship between the compounds' structure and their insecticidal effectiveness has been explored, providing insights into potential applications in agriculture (Qi et al., 2014). Additionally, certain derivatives have shown antimicrobial efficacy, suggesting further potential for development in pharmaceuticals targeting resistant bacterial strains.
Synthetic Methodologies and Chemical Reactivity
Research into the synthesis and chemical reactivity of oxadiazole and pyrazine derivatives has expanded the toolkit for creating novel compounds with potential application across various scientific fields. Microwave-assisted synthesis methods have been developed for efficient production of tetrazolyl pyrazole amides, highlighting the evolving techniques in chemical synthesis aimed at enhancing the properties and applications of these compounds (Hu, Wang, Zhou, & Xu, 2011).
Propiedades
IUPAC Name |
N-(1-phenylethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10(11-5-3-2-4-6-11)18-14(21)15-19-13(20-22-15)12-9-16-7-8-17-12/h2-10H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVAVAYFWUXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

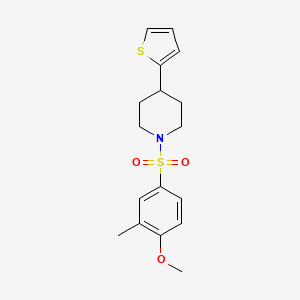
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)
![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)
![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)
![1,6,7-Trimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2569304.png)
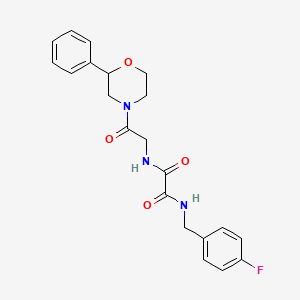
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)
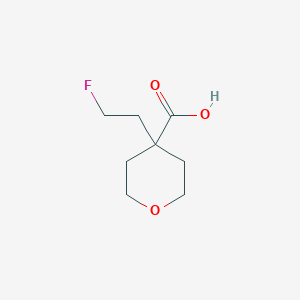
![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)
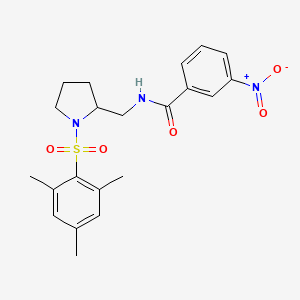
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)

